molecular formula C12H13BrClNO2 B8510985 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8510985
M. Wt: 318.59 g/mol
InChI Key: QFBOOBUABDIAKJ-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of tert-butyl [8-chloro-1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77c, 500 mg, 0.282 mmol) in THF (20 mL) was added HBr (10.0 mL, 88.4 mmol, 48% aqueous solution). The resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was cooled to 0° C., CuBr (303 mg, 2.11 mmol) was added, followed by addition of NaNO2 (1.07 mL, 1.55 mmol, 100 mg/mL solution). The resulting reaction mixture was stirred at 0° C. for 1.5 hours. The reaction mixture was neutralized with NaHCO3 and extracted with ethyl acetate (2×50 mL). The combined organic phases were washed with brine (1×100 mL), dried over sodium sulfate, concentrated under vacuum, and purified by column chromatography (0-100% EtOAc/heptanes) to give 5-bromo-8-chloro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one (77d, 188 mg, 42% over two steps) as a solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
303 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.07 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:21][CH:22]([CH3:24])[CH3:23])=[CH:4][C:5](NC(=O)OC(C)(C)C)=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH2:8][CH2:7]2.[BrH:25].N([O-])=O.[Na+].C([O-])(O)=O.[Na+]>C1COCC1>[Br:25][C:5]1[CH:4]=[C:3]([O:21][CH:22]([CH3:24])[CH3:23])[C:2]([Cl:1])=[C:11]2[C:6]=1[CH2:7][CH2:8][NH:9][C:10]2=[O:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C(=CC(=C2CCNC(C12)=O)NC(OC(C)(C)C)=O)OC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
CuBr
Quantity
303 mg
Type
reactant
Smiles
Step Three
Name
Quantity
1.07 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-100% EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C2CCNC(C2=C(C(=C1)OC(C)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 209.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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